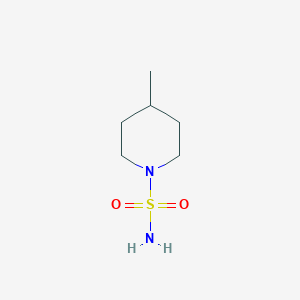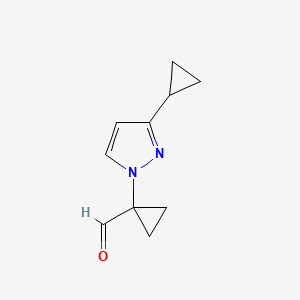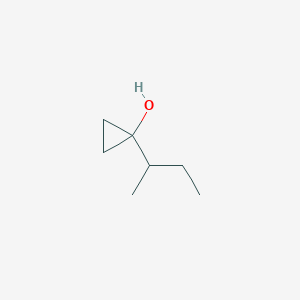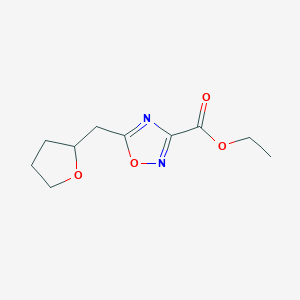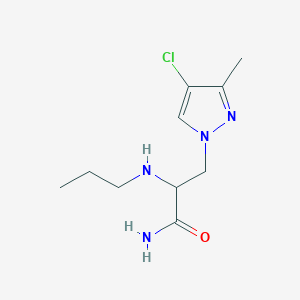
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro-substituted pyrazole ring, a propylamino group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3-methyl-1H-pyrazole can be formed by reacting hydrazine hydrate with 4-chloro-3-methyl-2,4-pentanedione under reflux conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced by reacting the pyrazole derivative with propylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of the Propanamide Moiety: The final step involves the acylation of the amino group with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chloro-substituted pyrazole ring, potentially leading to dechlorination.
Substitution: The chloro group on the pyrazole ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dechlorinated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Chloro-1H-pyrazol-1-yl)-2-(propylamino)propanamide: Similar structure but lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide: Similar structure but lacks the chloro group on the pyrazole ring.
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide: Similar structure but has an ethylamino group instead of a propylamino group.
Uniqueness
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, as well as the propylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-4-13-9(10(12)16)6-15-5-8(11)7(2)14-15/h5,9,13H,3-4,6H2,1-2H3,(H2,12,16) |
InChIキー |
OIJLABLEPBRIFZ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(CN1C=C(C(=N1)C)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


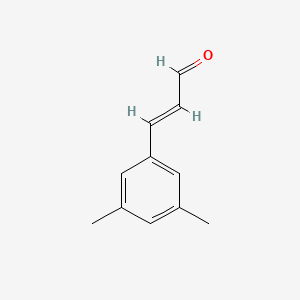
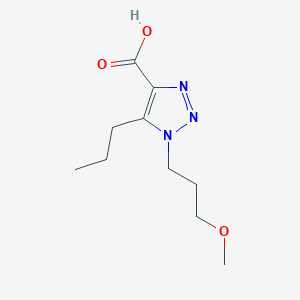
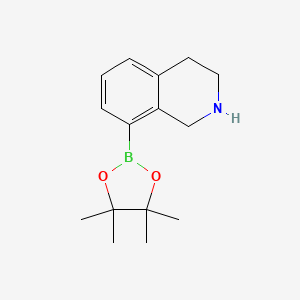
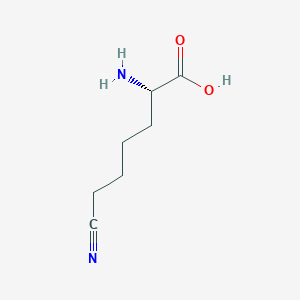
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
